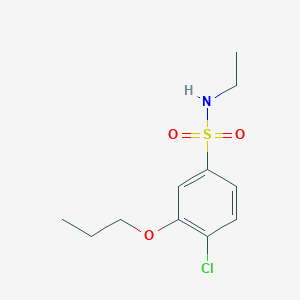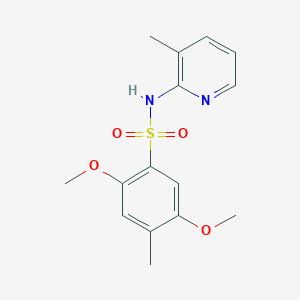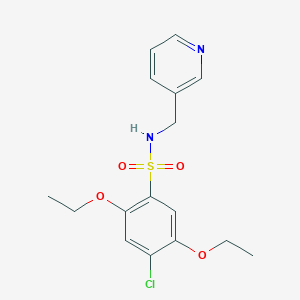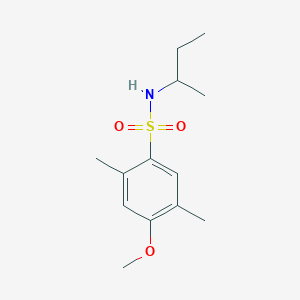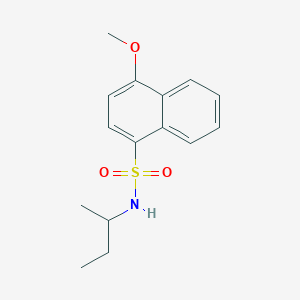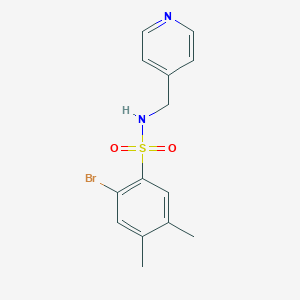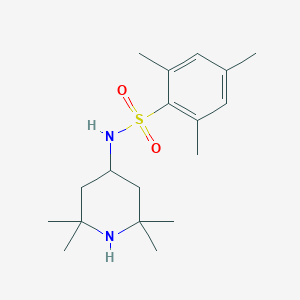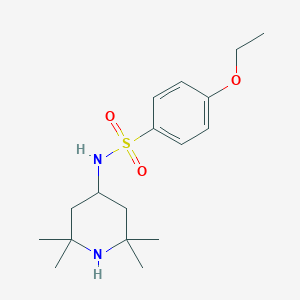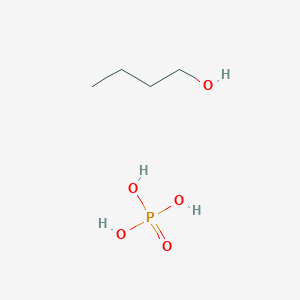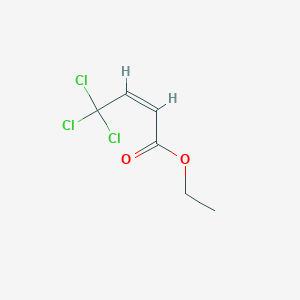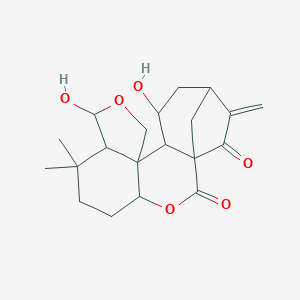
Epindosin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nodosin is a diterpenoid compound extracted from the medicinal plant Rabdosia serra (Maxim.) Hara. It has garnered significant attention due to its diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties . The molecular formula of nodosin is C20H26O6, and it is characterized by its colorless crystalline solid form with a bitter taste .
Mechanism of Action
Target of Action
Epindosin primarily targets the smooth muscles in the body . It is an antispasmodic agent, meaning it works to prevent or reduce muscle spasms . This makes it particularly effective in treating conditions involving smooth muscle spasms, such as gastrointestinal tract spasms, ureteric and biliary colic .
Mode of Action
This compound operates as an anticholinergic medication . It works by blocking the effect of a chemical messenger known as acetylcholine, thereby relaxing the smooth muscles of the cervix and intestine . This relaxation of the muscles helps to control pain due to smooth muscle spasm and hasten the dilation of the cervix during labor .
Biochemical Pathways
By blocking the effect of acetylcholine, this compound can disrupt the normal signaling processes in the body, leading to the relaxation of smooth muscles .
Pharmacokinetics
When administered intramuscularly, the onset of action can be observed within 20-30 minutes .
Result of Action
The primary result of this compound’s action is the relief of smooth muscle pain, stiffness, or spasm, thereby improving muscle movement . It helps relieve pain due to periods (menstrual pain), pain after surgery, stomach pain etc . It relaxes the muscles and improves the patient’s condition, helping to treat cramps, pain, bloating, and discomfort .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, patients with an excessive amount of thyroid hormone in the blood, cardiac insufficiency, cardiac failure, and those who have undergone cardiac surgery may experience worsened conditions when taking this compound .
Biochemical Analysis
Biochemical Properties
Epindosin has been found to exhibit moderate cytotoxicity against HL-60 cells, with an IC50 value of 10.4 μM The IC50 value is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function
Molecular Mechanism
Given its cytotoxicity against HL-60 cells, it is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nodosin involves several key steps, including benzene sulfur leaf polarization, oxidation, and nitrification . The detailed procedures for specific preparation can be found in organic synthesis manuals and literature.
Industrial Production Methods: Industrial production of nodosin typically involves extraction from the plant Rabdosia serra. The extraction process includes solvent extraction, purification, and crystallization to obtain pure nodosin .
Chemical Reactions Analysis
Types of Reactions: Nodosin undergoes various chemical reactions, including:
Oxidation: Nodosin can induce oxidative stress in cells, leading to the production of reactive oxygen species.
Reduction: Nodosin can be reduced under specific conditions, although detailed reduction pathways are less commonly studied.
Substitution: Nodosin can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Strong nucleophiles like sodium hydroxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of nodosin, which can exhibit different biological activities .
Scientific Research Applications
Nodosin has a wide range of scientific research applications, including:
Chemistry: Nodosin is used as an intermediate in the synthesis of various organic compounds.
Biology: Nodosin has been shown to inhibit the proliferation, migration, and clonogenicity of cancer cells.
Medicine: Nodosin exhibits significant anticancer activity, particularly against colorectal cancer and bladder cancer It also has anti-inflammatory and antibacterial properties.
Industry: Nodosin is used in the development of potential therapeutic drugs and as an insect growth inhibitor.
Comparison with Similar Compounds
Nodosin is unique among diterpenoids due to its potent anticancer and anti-inflammatory properties. Similar compounds include:
Oridonin: Another diterpenoid with significant anticancer activity.
Isodon diterpenoids: A group of compounds with similar structures and biological activities.
Nodosin stands out due to its ability to induce both apoptosis and autophagy in cancer cells, making it a promising candidate for therapeutic drug development .
Properties
CAS No. |
10391-09-0 |
|---|---|
Molecular Formula |
C20H26O6 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(1S,4S,8R,9R,12S,13S,14R,16S)-9,14-dihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione |
InChI |
InChI=1S/C20H26O6/c1-9-10-6-11(21)13-19(7-10,15(9)22)17(24)26-12-4-5-18(2,3)14-16(23)25-8-20(12,13)14/h10-14,16,21,23H,1,4-8H2,2-3H3/t10-,11-,12+,13-,14-,16-,19+,20+/m1/s1 |
InChI Key |
WZYJEEIAFBHYJS-SONIPUFESA-N |
SMILES |
CC1(CCC2C3(C1C(OC3)O)C4C(CC5CC4(C(=O)C5=C)C(=O)O2)O)C |
Isomeric SMILES |
CC1(CC[C@H]2[C@]3([C@@H]1[C@@H](OC3)O)[C@@H]4[C@@H](C[C@@H]5C[C@]4(C(=O)C5=C)C(=O)O2)O)C |
Canonical SMILES |
CC1(CCC2C3(C1C(OC3)O)C4C(CC5CC4(C(=O)C5=C)C(=O)O2)O)C |
Appearance |
Powder |
Key on ui other cas no. |
10391-09-0 |
Synonyms |
nodosin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



